(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
Description
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-4-2-1-3-8(10)7-20-13-15-9(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGILZVKZKXAVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Intermediates
The pyrimidinone core is typically prepared by condensation of β-ketoesters with thiourea derivatives under basic conditions. For example, β-ketoesters are synthesized by reacting cyclohexanecarboxylic acid derivatives with 1,1′-carbonyl-diimidazole (CDI) followed by treatment with ethyl potassium malonate in the presence of anhydrous magnesium chloride and triethylamine. Subsequent condensation of these β-ketoesters with thiourea in refluxing ethanol with sodium ethoxide yields 5,6-disubstituted thiouracils, which serve as the pyrimidinone scaffold.
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 1 | Cyclohexanecarboxylic acid + CDI + ethyl potassium malonate + MgCl2 + Et3N | β-Ketoester intermediate |
| 2 | β-Ketoester + Thiourea + EtONa + reflux EtOH | 5,6-disubstituted thiouracil (pyrimidinone core) |
Introduction of the Fluorobenzylthio Group
Selective S-alkylation of the pyrimidinone intermediate with fluorobenzyl halides (such as 2-fluorobenzyl chloride) in the presence of bases like potassium carbonate or potassium hydroxide in aqueous/alcoholic mixtures (e.g., water and isopropyl alcohol) facilitates the formation of the thioether linkage. This step is crucial for attaching the fluorobenzyl moiety to the sulfur atom on the pyrimidine ring.
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 3 | Pyrimidinone intermediate + 2-fluorobenzyl chloride + K2CO3/KOH + H2O/IPA | (2-Fluorobenzyl)thio-substituted pyrimidinone |
Installation of the Acetic Acid Moiety
The acetic acid group at the 4-position of the pyrimidine ring is introduced through nucleophilic substitution or condensation reactions involving appropriate acetic acid derivatives or malonate esters. The reaction conditions typically require controlled pH and temperature to ensure selective substitution without side reactions. For instance, reaction mixtures are often adjusted to neutral or slightly basic pH using sodium hydroxide, followed by cooling and crystallization steps to isolate the product.
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| 4 | (2-Fluorobenzyl)thio-pyrimidinone + acetic acid derivative + NaOH + controlled temperature | (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid |
Purification and Isolation
The final compound is typically purified by filtration, washing with solvents such as methanol or water, and drying under vacuum at moderate temperatures (around 55 °C). Crystallization from appropriate solvents ensures high purity of the final product.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Synthesis of β-ketoester intermediate | Cyclohexanecarboxylic acid, CDI, ethyl potassium malonate, MgCl2, Et3N | β-Ketoester |
| 2 | Condensation with thiourea | β-Ketoester, thiourea, EtONa, reflux EtOH | Pyrimidinone core (thiouracil derivative) |
| 3 | S-alkylation with fluorobenzyl halide | Pyrimidinone, 2-fluorobenzyl chloride, K2CO3/KOH, H2O/IPA | (2-Fluorobenzyl)thio-pyrimidinone |
| 4 | Introduction of acetic acid moiety | (2-Fluorobenzyl)thio-pyrimidinone, acetic acid derivative, NaOH, controlled pH/temp | Target acetic acid-substituted pyrimidine |
| 5 | Purification | Filtration, washing (methanol/water), vacuum drying | Pure final compound |
Research Findings on Preparation
- The use of 1,1′-carbonyl-diimidazole (CDI) for activation of carboxylic acids to form β-ketoesters is a reliable method that facilitates subsequent pyrimidine ring formation with thiourea.
- Selective S-alkylation using fluorobenzyl halides under basic aqueous/alcoholic conditions achieves high regioselectivity and yield, minimizing side reactions.
- Controlled pH and temperature during acetic acid moiety installation are critical to avoid hydrolysis or polymerization side reactions.
- Purification steps involving methanol washing and vacuum drying ensure removal of residual reagents and solvents, yielding analytically pure material suitable for further research applications.
This detailed synthesis pathway is supported by diverse literature sources and industrial protocols, ensuring a robust and reproducible preparation of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid for research use.
Chemical Reactions Analysis
Types of Reactions
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a comprehensive overview of its applications, supported by relevant data and case studies.
Antiviral Activity
Recent studies have indicated that derivatives of dihydropyrimidines, including compounds similar to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid, exhibit significant antiviral properties. For instance, compounds targeting the Zika virus have shown efficacy in inhibiting viral replication by interfering with the viral RNA-dependent RNA polymerase (RdRp) activity. This suggests that similar structures could be explored for antiviral drug development.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. Research indicates that related thioether compounds demonstrate potent activity against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans. This positions the compound as a candidate for further exploration in antimicrobial therapy.
Anti-HIV Activity
Another promising area is the anti-HIV activity exhibited by certain pyrimidine derivatives. Compounds with structural similarities have been reported to show low nanomolar potency against HIV-1, including effectiveness against resistant strains. This highlights the potential of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid in HIV treatment strategies.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of pyrimidine derivatives, a compound structurally related to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid was tested against Zika virus. The results demonstrated significant inhibition of viral replication at both protein and RNA levels, suggesting that modifications to the thioether group could enhance antiviral potency.
Case Study 2: Antimicrobial Screening
A screening of various thioether-containing compounds revealed that those similar to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid exhibited minimum inhibitory concentrations (MICs) as low as 0.0619 μmol/mL against S. aureus. This case underscores the potential for developing new antimicrobial agents based on this chemical framework.
Mechanism of Action
The mechanism of action of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease progression.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on standard atomic weights.
Key Observations :
- Substituent Effects: The 2-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to methylthio () but may reduce solubility relative to polar groups like cyano ().
- Bioactivity: The p-tolyl and cyano substituents in compound 6b improve aldose reductase inhibition (IC₅₀ ~ nM range), suggesting that electron-withdrawing groups enhance enzyme binding . In contrast, the 4-methoxybenzyl group in the acetamide derivative () shifts activity toward AKR1C1, highlighting target specificity influenced by substitution.
Key Observations :
- Yield and Purity : Most analogs are synthesized in moderate-to-high yields (60–90%) with >95% purity, indicating robust protocols for pyrimidine-thioether systems .
- Reactivity : The 2-fluorobenzylthio group may require specialized thiolation conditions (e.g., protected benzyl mercaptans) compared to simpler methylthio derivatives.
Biological Activity
(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization. The compound can be synthesized through a reaction involving dihydropyrimidinones and thiol derivatives under controlled conditions.
Antimicrobial Activity
Studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus at concentrations as low as 0.5 mg/mL .
| Compound | Target Bacteria | Concentration (mg/mL) | Activity |
|---|---|---|---|
| Compound A | E. coli | 0.5 | Effective |
| Compound B | S. aureus | 0.25 | Effective |
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects, with results indicating that it can inhibit key inflammatory pathways. In vitro assays have shown that related compounds reduce the activation of human hepatic stellate cells, suggesting potential applications in treating liver fibrosis .
Antiviral Activity
Preliminary findings suggest that certain derivatives of this compound may possess antiviral properties. For example, compounds with similar structures have demonstrated inhibitory effects on viral replication in cell cultures, particularly against Hepatitis C virus (HCV) proteins .
Case Study 1: Inhibition of HCV
A study focused on the impact of pyrimidine derivatives on HCV showed that specific substitutions on the pyrimidine ring enhanced antiviral activity. The compound under review was found to reduce HCV NS3 and NS5A protein levels significantly, hinting at its potential as an antiviral agent .
Case Study 2: Antifibrotic Properties
In another investigation, (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid was tested for its antifibrotic effects in human hepatic stellate cells. Results indicated a dose-dependent inhibition of cell activation at concentrations around 10 μM, which is promising for future therapeutic applications in liver diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid to various biological targets. The docking results indicate strong interactions with specific amino acid residues within target proteins, suggesting a mechanism through which the compound exerts its biological effects.
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Protein A | -8.5 | H-bonds with Lys123 |
| Protein B | -7.9 | Hydrophobic interactions with Val456 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-[(2-fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid?
- Methodology : The compound can be synthesized via nucleophilic substitution at the pyrimidine ring. A thiol group (from 2-fluorobenzyl mercaptan) reacts with a chlorinated or activated pyrimidine precursor under basic conditions (e.g., NaH in DMF). Subsequent oxidation or hydrolysis steps may yield the 6-oxo-dihydropyrimidinyl core. For analogs, Vilsmeier reagent (POCl₃/DMF) has been used to introduce formamide groups at the 4-position of similar pyrimidines (reaction at 50°C for 30 minutes, yielding ~70% product) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. How can the structure of this compound be confirmed analytically?
- Methodology : Use ¹H and ¹³C NMR to identify key functional groups:
- Thioether linkage : A singlet for the -SCH₂- group at δ ~4.0–4.5 ppm in ¹H NMR.
- Pyrimidine ring protons : Deshielded aromatic protons (δ ~6.5–8.5 ppm).
- Acetic acid moiety : A triplet for the CH₂ group (δ ~2.5–3.5 ppm) and a carboxylic acid proton (broad, δ ~12–13 ppm).
- High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M-H]⁻) with <2 ppm error .
Advanced Research Questions
Q. How can researchers optimize the reaction yield for introducing the 2-fluorobenzylthio group?
- Methodology : Screen reaction parameters systematically:
- Base selection : Compare NaH, K₂CO₃, or DBU for deprotonating the thiol.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : Elevated temperatures (50–80°C) may accelerate substitution but risk side reactions.
- Catalysts : Additives like KI (for Finkelstein conditions) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reactivity. Monitor progress via TLC or LC-MS .
Q. What strategies are effective for evaluating this compound’s inhibitory activity against aldo-keto reductases (AKRs)?
- Methodology :
- Enzyme assay : Use recombinant AKR1C1 and substrate 1-acenaphthenol. Monitor NAD+ oxidation at 340 nm (spectrophotometric detection).
- Inhibition kinetics : Determine Ki values via Dixon plots. For non-competitive inhibition (observed in pyrimidine analogs like N-benzyl derivatives with Ki ~17 mM), vary substrate and inhibitor concentrations .
- Structural modeling : Dock the compound into AKR1C1’s active site (e.g., using AutoDock Vina) to identify interactions with catalytic residues (Tyr55, Lys84).
Q. How should contradictory data on biological activity be resolved?
- Methodology :
- Orthogonal assays : Validate inhibition using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding affinity.
- Purity verification : Reassay the compound after HPLC purification (>95% purity) to exclude impurities as confounding factors.
- Metabolic stability : Test for degradation in assay buffers (e.g., via LC-MS) to ensure compound integrity during experiments .
Q. What modifications to the pyrimidine core could enhance metabolic stability?
- Methodology :
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃ at the 5-position) to reduce oxidative metabolism.
- Methylation : N-Methylation of the pyrimidine ring (as in compound 4a, m.p. 255–258°C) blocks cytochrome P450-mediated oxidation .
- Prodrug design : Convert the acetic acid moiety to an ester (e.g., ethyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
